3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Description
Context and Significance as a Natural Product
MM 47755 was initially reported as a new benz[a]anthracene antibiotic isolated from a Streptomyces species. adipogen.comnih.gov Its significance as a natural product lies in its biological activities, which have been described as antibacterial and antifungal. adipogen.comhellobio.com Research indicates that MM 47755 exhibits inhibitory activity against the enolate of glycopeptide antibiotics and bacterial enzymes involved in the synthesis and degradation of these antibiotics. biosynth.com It has shown activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). caymanchem.comuni-konstanz.de Furthermore, it has demonstrated activity against the parasite Plasmodium berghei. caymanchem.com
MM 47755 is an enantiopure molecule, possessing a specific stereochemistry at its chiral center. biosynth.com The isolation of MM 47755 from microbial sources highlights the role of microorganisms, particularly Streptomyces, as producers of structurally diverse and biologically active compounds. adipogen.comcaymanchem.comnih.govmedchemexpress.comnih.gov
Relationship to Other Angucycline Antibiotics (e.g., Tetrangomycin (B1203879), Rabelomycin)
MM 47755 is structurally related to other angucycline antibiotics, notably Tetrangomycin and Rabelomycin. uni-konstanz.deresearchgate.netacs.org It is referred to as 6-Desoxy-8-O-methylrabelomycin and (-)-8-O-Methyltetrangomycin, indicating close structural ties through methylation and deoxygenation patterns. adipogen.comcaymanchem.com
A key structural feature shared by MM 47755, (-)-tetrangomycin, and (-)-rabelomycin is a chiral tertiary hydroxy function at the C3 position in the A ring. uni-konstanz.de This common motif underscores their biosynthetic relationship and contributes to their classification within the angucyclinone subclass. uni-konstanz.de
Studies on the biosynthesis of angucyclines, such as the landomycins, suggest potential relationships and interconversions between compounds like Tetrangomycin and Rabelomycin. nih.gov While the specific biosynthetic pathway leading directly to MM 47755 in relation to Tetrangomycin and Rabelomycin involves methylation and deoxygenation steps, research into the biosynthesis of related angucyclines provides context for these structural relationships. nih.govacs.org For instance, enzymatic reactions involving reductases and methyltransferases can modify the angucycline core, leading to the diverse structures observed in this class. acs.orgacs.org
The structural similarities and differences between MM 47755, Tetrangomycin, and Rabelomycin are crucial for understanding their biological profiles and for synthetic efforts aimed at producing these compounds or their analogs. uni-konstanz.deresearchgate.netresearchgate.netnih.govresearchgate.net
Here is a table summarizing some key data points for MM 47755:
| Property | Value | Source Organism |
| Molecular Formula | C₂₀H₁₆O₅ adipogen.comcaymanchem.combiosynth.com | Streptomyces sp. Gö 40/14 adipogen.comcaymanchem.com |
| Molecular Weight | 336.3 adipogen.comcaymanchem.comhellobio.com | Streptomyces species medchemexpress.comnih.govnih.gov |
| CAS Number | 117620-87-8 adipogen.comcaymanchem.comhellobio.combiosynth.com | Pseudonocardia caymanchem.com |
| Appearance | Yellow solid adipogen.comhellobio.com | |
| Biological Activity | Antibacterial, Antifungal adipogen.comhellobio.com, Antiparasitic (against P. berghei) caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLGWJORNHETKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922473 | |
| Record name | 3-Hydroxy-8-methoxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117620-87-8 | |
| Record name | MM 47755 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-8-methoxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of Mm 47755
Identification of Microbial Producers
The primary natural sources of MM 47755 are microorganisms, specifically bacteria belonging to the order Actinomycetales. medchemexpress.comcaymanchem.com This order is well-known for its prolific production of diverse secondary metabolites, including a significant proportion of currently used antibiotics. mdpi.comacs.org
Streptomyces Species as a Source of MM 47755
Streptomyces is a prominent genus within the Actinomycetales and is a well-established source of numerous bioactive natural products, including angucyclines. medchemexpress.comnih.govmdpi.commedchemexpress.comfrontiersin.org MM 47755 has been consistently isolated from various Streptomyces species. medchemexpress.comcaymanchem.commedchemexpress.com Notably, Streptomyces sp. Gö 40/14 has been identified as a specific strain from which MM 47755 was isolated. adipogen.comcaymanchem.com Another Streptomyces species, Streptomyces tsusimaensis, has also been reported to produce this compound. nih.gov Research into Streptomyces continues to reveal new secondary metabolites and optimize the production of known compounds like angucyclines. frontiersin.orgoup.com
Other Actinobacterial Genera Implicated in Angucycline Production
While Streptomyces is a major producer of angucyclines, other genera within the Actinomycetales have also been found to produce these compounds. MM 47755 has been reported to occur in Pseudonocardia. caymanchem.com The exploration of diverse actinobacterial genera, including those from underexplored ecological niches, is an ongoing effort to discover novel bioactive metabolites and overcome the challenge of rediscovering known compounds. mdpi.comacs.org Genera like Nocardiopsis and Gephyromycinifex have also been shown to produce angucycline or angucyclinone derivatives. frontiersin.orgnih.govjst.go.jp
Isolation Methodologies in Natural Product Discovery
The isolation of natural products like MM 47755 from microbial sources involves a series of steps aimed at extracting and purifying the target compound from complex biological matrices. rroij.comresearchgate.net The process typically begins with the cultivation of the producing microorganism under optimized conditions to enhance secondary metabolite production. mdpi.commdpi.com
Following cultivation, the bioactive compounds are extracted from the microbial culture (either the mycelia or the fermentation broth) using suitable solvents. researchgate.netmdpi.com Common extraction methods include classical solvent extraction techniques such as maceration or solid-liquid extraction. rroij.comresearchgate.net More modern techniques like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction can also be employed for improved efficiency and yield. rroij.comresearchgate.netfrontiersin.org
The crude extract obtained contains a mixture of various metabolites, and purification is necessary to isolate the target compound, MM 47755. rroij.comresearchgate.net Chromatography is the most widely used technique for the separation and purification of natural products. rroij.comresearchgate.netfrontiersin.org Various chromatographic methods are employed depending on the properties of the compound and the desired level of purity. These include:
Column Chromatography: A preparative technique utilizing a stationary phase (e.g., silica (B1680970) gel) and a mobile phase to separate compounds based on differential adsorption and elution. frontiersin.org
Thin-Layer Chromatography (TLC): A rapid and cost-effective technique often used for preliminary separation and analysis of extracts. rroij.com
High-Performance Liquid Chromatography (HPLC): A powerful technique offering high resolution and sensitivity for both analytical and preparative separation. rroij.comfrontiersin.orgnih.gov
Flash Chromatography: A medium-pressure chromatographic technique used for faster separation compared to traditional column chromatography. frontiersin.org
UPLC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry is a hyphenated technique used for both separation and identification of compounds in complex mixtures, often employed in metabolomics studies and for analyzing crude extracts. mdpi.comnih.gov
Other purification methods, such as solid phase extraction (SPE) and crystallization, may also be utilized during the isolation process. rroij.comfrontiersin.org The choice of isolation and purification techniques is crucial for successfully obtaining pure natural products. rroij.com Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for the structural elucidation and identification of the isolated compounds. rroij.comacs.orgnih.gov
Chemical Synthesis and Derivatization of Mm 47755
Total Synthesis Strategies for MM 47755
Total synthesis approaches for MM 47755 have explored different routes to assemble its complex structure. One notable strategy involves a sequence of reactions including intramolecular enyne metathesis, intermolecular Diels-Alder reaction, and aromatization to construct the benz[a]anthraquinone core. fishersci.cauni.lunih.gov Another approach utilizes a convergent synthesis starting from a chiral building block derived from a geraniol (B1671447) epoxide. nih.govnih.govnih.govuni.lu
Convergent Synthesis Pathways
Convergent synthesis strategies have been employed to efficiently construct the MM 47755 framework. One such approach involves the transformation of a geraniol epoxide into a chiral octadiyne derivative, which is subsequently converted into a triyne. nih.govnih.govnih.govuni.lu This triyne undergoes a key cobalt-mediated [2+2+2] cycloaddition to form the benz[a]anthracene system, a precursor to the angucyclinone skeleton. nih.govnih.govnih.govuni.lu
Key Synthetic Transformations in MM 47755 and Analogues
Several key chemical transformations are central to the synthesis of MM 47755 and related angucyclinones, enabling the construction of the complex tetracyclic structure and the introduction of specific functional groups.
Diels-Alder Cycloadditions in Benz[a]anthraquinone Skeleton Formation
Diels-Alder cycloaddition reactions have proven to be highly effective for constructing the benz[a]anthraquinone skeleton, which is the common structural framework of angucyclinone antibiotics like MM 47755. metabolomicsworkbench.orgnih.govguidetopharmacology.orgnih.govthegoodscentscompany.com This reaction typically involves a naphthoquinone derivative as the dienophile and a suitable diene component. metabolomicsworkbench.orgnih.gov Sequential intramolecular enyne metathesis and intermolecular Diels-Alder reactions have been utilized in concise routes to angucyclinones. fishersci.cauni.lunih.gov
Enyne Metathesis Reactions
Intramolecular enyne metathesis reactions play a significant role in some synthetic routes to angucyclinones, particularly for the synthesis of enantiopure 1,3-dienes. metabolomicsworkbench.orgfishersci.cauni.lunih.govguidetopharmacology.orgfluoroprobe.com These dienes serve as crucial building blocks in subsequent Diels-Alder cycloaddition reactions to form the tetracyclic system. metabolomicsworkbench.orgfishersci.caguidetopharmacology.org
Asymmetric Epoxidation and Subsequent Ring Opening
The introduction of the labile tertiary alcohol at the C3 position in MM 47755 is a critical step that requires stereochemical control. This has been achieved through the use of Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor. lipidmaps.orgmetabolomicsworkbench.orgfishersci.cauni.lunih.govuni.luguidetopharmacology.org Following the epoxidation, a reductive ring opening of the resulting epoxide is performed, often using a reagent like Red-Al, to install the tertiary alcohol functionality with the desired stereochemistry. lipidmaps.orgmetabolomicsworkbench.orgfishersci.cauni.lunih.govuni.luguidetopharmacology.org Studies have investigated different conditions and reagents for this reductive epoxide opening to ensure high optical purity of the resulting diol intermediate. uni.lu
Photooxidation Reactions in Angucyclinone Framework Elaboration
Photooxidation is a crucial step in the synthesis of angucyclinones, including MM 47755, particularly for introducing oxygen functionality at the C-1 position uni-konstanz.denih.govacs.org. This method, generally developed by Krohn for angucyclinones, involves exposing a benz[a]anthraquinone intermediate to visible light, typically from a tungsten lamp uni-konstanz.de. This process facilitates the formation of the characteristic angucyclinone structure uni-konstanz.de.
In the total synthesis of (−)-8-O-methyltetrangomycin (MM 47755), photooxidation is employed as one of the final steps to yield the desired product nih.govacs.orgacs.org. For instance, after deprotection of a benz[a]anthraquinone precursor, photooxidation under a positive pressure of oxygen has been successfully utilized to introduce the necessary oxygen at C-1 nih.govacs.org. Another reported synthesis involved oxidizing a benz[a]anthraquinone intermediate with [Ag(Py)₂]MnO₄, followed by photooxidation under visible light to obtain the angucyclinone core uni-konstanz.de.
Research findings highlight the effectiveness of photooxygenation under positive oxygen pressure for introducing the C-1 oxygen functionality in MM 47755 and related angucyclinones like (−)-tetrangomycin nih.govacs.org.
Transition-Metal-Catalyzed Cycloaddition Reactions
Transition-metal-catalyzed cycloaddition reactions, particularly the [2+2+2] cycloaddition of alkynes, represent a powerful strategy for constructing the core benz[a]anthracene system found in angucyclinones like MM 47755 uni-konstanz.deacs.orgresearchgate.net. This method allows for the efficient assembly of highly substituted arene frameworks in a single operation researchgate.net.
Cobalt-mediated [2+2+2] cycloaddition has been a key step in the total synthesis of (−)-8-O-methyltetrangomycin nih.govacs.orgacs.orgacs.org. This involves the cyclotrimerization of a triyne precursor to form the benz[a]anthracene system acs.orgacs.orgacs.org. For example, the reaction of a triyne with CpCo(ethene)₂ or CpCo(CO)₂ can afford the desired anthracene (B1667546) structure uni-konstanz.dethieme-connect.com. While CpCo(CO)₂ is commonly used, CO-free cobalt catalysts have also been explored .
Studies have demonstrated the utility of cobalt-mediated [2+2+2] cycloaddition of a chiral triyne for the stereoselective synthesis of the benz[a]anthracene intermediate, which is then carried forward to synthesize MM 47755 acs.orgacs.org. The stereocenter at C-3 is not directly involved in the cycloaddition, making this methodology suitable for enantioselective synthesis uni-konstanz.de.
Transition metal catalysis in cycloadditions offers advantages over thermal methods, including milder conditions and the ability to transform substrates that are unreactive or unstable under thermal stress williams.edu. While cobalt catalysts are prominent in the synthesis of the angucyclinone core via [2+2+2] cycloaddition, other transition metals like rhodium, ruthenium, nickel, palladium, platinum, and gold have also been explored for various cycloaddition reactions relevant to polycyclic system synthesis beilstein-journals.orgdntb.gov.uaresearchgate.net.
Preparation of MM 47755 Analogues and Derivatives
The preparation of analogues and derivatives of MM 47755 and other angucyclinones is an active area of research aimed at exploring their chemical space and potential biological activities researchgate.netmdpi.com. Modifications to the angucyclinone structure can involve altering the substitution patterns, introducing heteroatoms, or modifying the existing functional groups.
Synthetic strategies for preparing angucyclinone analogues often build upon the methods established for the natural products, including Diels-Alder reactions and photooxygenation researchgate.netmdpi.com. For instance, Diels-Alder reactions between different naphthoquinones and dienes have been investigated to access various angucyclinone frameworks, which can then be transformed into natural or non-natural derivatives like MM 47755 researchgate.net.
Research on angucyclinone derivatives includes the synthesis of aza-analogues, where a nitrogen atom is incorporated into the tetracyclic system mdpi.com. These analogues are synthesized using methods such as hetero Diels-Alder reactions between azadienes and naphthoquinones mdpi.com.
Specific examples of derivatization approaches in the synthesis of MM 47755 or related angucyclinones include the methylation of hydroxyl groups. In one synthesis of MM 47755, a tetracyclic alcohol intermediate was methylated with methyl iodide in the presence of silver oxide before the final photooxygenation step acs.org.
The study of angucyclinone derivatives also involves evaluating their biological activities to establish structure-activity relationships (SAR) mdpi.com. While many angucyclinone derivatives have been synthesized, their development into clinical drugs has been limited, often due to issues like toxicity or solubility, driving the search for new analogues with improved properties mdpi.com.
Table: Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| MM 47755 | 82189-03-5 |
| (−)-8-O-methyltetrangomycin | Not readily available as a distinct CID from search results, often referred to as MM 47755 |
| (−)-tetrangomycin | Not readily available as a distinct CID from search results |
| (+)-rubiginone B₂ | Not readily available as a distinct CID from search results |
| (+)-ochromycinone | Not readily available as a distinct CID from search results |
| YM-181741 | Not readily available as a distinct CID from search results |
| Bacillus subtilis | Not applicable (organism) |
| Streptomyces species | Not applicable (group of organisms) |
Data Table: Synthesis Yields for Angucyclinones
| Angucyclinone | Overall Yield (%) (Ref. acs.org) |
| YM-181741 | 22 |
| (+)-ochromycinone | 23 |
| (+)-rubiginone B₂ | 19 |
| (−)-tetrangomycin | 18 |
| MM-47755 | 12 |
Data Table: Key Steps and Reagents in MM 47755 Synthesis (Example Route)
| Step | Key Reagent(s) | Intermediate Formed | Reference |
| [2+2+2] Cycloaddition of Triyne | CpCo(ethene)₂ or CpCo(CO)₂ | Benz[a]anthracene system | acs.orguni-konstanz.deacs.orgacs.org |
| Oxidation of Benz[a]anthracene | [Ag(Py)₂]MnO₄ | Benz[a]anthraquinone | acs.orguni-konstanz.deacs.org |
| Deprotection (Example using HF) | Aqueous HF | Deprotected intermediate | acs.orgacs.org |
| Photooxidation of Benz[a]anthraquinone | Visible light, O₂ | MM 47755 | acs.orguni-konstanz.denih.govacs.orgacs.org |
| Methylation (Example on intermediate) | MeI, Ag₂O | Methylated intermediate | acs.org |
Pharmacological Activities of Mm 47755
Antibacterial Profile of MM 47755
MM 47755 has been identified as an antibiotic with demonstrated activity against various bacterial strains oup.comunesp.br.
Studies have shown that MM 47755 possesses inhibitory activity against several Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values have been reported for specific strains oup.comunesp.br.
| Bacterial Strain | MIC (µg/mL) | Source |
| Staphylococcus aureus Smith | 12.5 | oup.comunesp.br |
| Micrococcus luteus PCI 1001 | 25 | oup.comunesp.br |
| Bacillus subtilis NRRLB-558 | 12.5 | oup.comunesp.br |
These findings indicate the efficacy of MM 47755 in inhibiting the growth of these representative Gram-positive organisms oup.comunesp.br.
Beyond standard susceptible strains, MM 47755 has also shown activity against multi-resistant bacteria. Notably, it has demonstrated inhibitory activity against Staphylococcus aureus strain MS9610, which is characterized as multi-resistant oup.comunesp.brwikipedia.org. This suggests a potential role for MM 47755 against challenging bacterial pathogens exhibiting resistance to other antimicrobial agents.
Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)
Immunosuppressive Effects of MM 47755
Angucyclines, as a class, are recognized for their diverse biological activities, including immunosuppressive effects nih.gov. While MM 47755 belongs to this class, specific detailed research findings focusing solely on the direct immunosuppressive mechanisms or effects of MM 47755 itself, such as detailed modulation of T-lymphocyte activation or impact on autoimmune disease models, are not extensively detailed in the provided search results. However, the structural class to which MM 47755 belongs has been considered in the context of immunosuppression daneshyari.com.
Specific research findings detailing how MM 47755 directly modulates T-lymphocyte activation were not prominently featured in the analyzed literature. While angucyclines as a group may possess such properties, direct experimental data for MM 47755 in this specific area were not located within the scope of the provided information.
Similarly, comprehensive studies specifically evaluating the impact of MM 47755 on autoimmune disease models were not a central theme in the provided search results. Although MM 47755 was mentioned in the context of a study involving an autoimmune disease model (lupus-like lesions in mice), the primary focus of that study was on a different immunosuppressive agent, deoxyspergualin (B1217588) .
Modulation of T-Lymphocyte Activation
Antitumour Potential of the Angucycline Class (General Relevance to MM 47755)
The angucycline class, to which MM 47755 belongs, is widely recognized for its antitumour and cytotoxic potential nih.govmetabolomicsworkbench.orghznu.edu.cnoup.com. This general characteristic of the class is of relevance to MM 47755. Angucyclines and their related angucyclinones have displayed significant cytotoxic and anti-proliferative properties against various cancer cell lines oup.com. Research into this class includes the synthesis and evaluation of analogues, some of which have shown promising growth inhibition and cytotoxic activity against human tumor cell lines hznu.edu.cn. Although the clinical application of some angucyclines has been limited, often due to factors such as toxicity or solubility, the inherent antitumour potential of this structural class underscores an area of potential relevance for compounds like MM 47755 oup.com.
Mechanistic Insights into Mm 47755 Biological Action
Elucidation of Molecular and Cellular Targets
MM 47755 functions as an antibiotic, demonstrating inhibitory activity against various bacteria. Specifically, it has shown effectiveness against Staphylococcus aureus Smith, multi-resistant S. aureus MS9610, Micrococcus luteus PCI 1001, and Bacillus subtilis NRRLB-558. Minimum Inhibitory Concentration (MIC) values have been reported for its antibacterial effects.
MM 47755 is characterized as a distinctive quinone compound. The unique structural features of quinones often confer remarkable electron affinity and reactivity, enabling participation in one-electron transfer reactions. The planar geometry inherent to the angucycline scaffold, including MM 47755, can promote stacking interactions with biological macromolecules. These properties suggest potential mechanisms of action that may involve interference with cellular processes through redox cycling or intercalation, although a specific primary molecular target for its antibacterial activity is not explicitly detailed in the available information.
The antibacterial activity profile of MM 47755 is summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 12.5 |
| Staphylococcus aureus MS9610 | 12.5 |
| Micrococcus luteus PCI 1001 | 25 |
| Bacillus subtilis NRRLB-558 | 12.5 |
Data derived from antibacterial activity reports for MM 47755.
Interaction with Biochemical Pathways
The biosynthesis of MM 47755, like other angucyclines, proceeds via the type II polyketide synthase (PKS) pathway. This pathway is responsible for constructing the characteristic benz[a]anthracene core from simple precursors like acetyl-CoA and malonyl-CoA. Following the assembly of the polyketide backbone, a series of post-PKS tailoring enzymes modify the structure to yield the final angucycline compound. While the biosynthetic pathway describes the origin of MM 47755, its biological action involves interactions with biochemical pathways within target organisms.
Given its classification as an antibiotic and its quinone structure, MM 47755 is likely to interfere with essential bacterial metabolic or replication pathways. The redox properties associated with the quinone moiety could potentially disrupt electron transport chains or generate reactive oxygen species, thereby impacting cellular function and survival. The potential for intercalation due to its planar structure could also suggest interference with DNA replication or transcription processes. However, specific details regarding the precise biochemical pathways modulated by MM 47755 in target cells require further elucidation.
Structure-Activity Relationship (SAR) Studies of MM 47755 and Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound influence its biological activity. For angucyclinones like MM 47755, SAR studies are pursued with the aim of identifying structural determinants of potency and selectivity, potentially leading to the development of derivatives with improved therapeutic profiles.
Preclinical Research and Therapeutic Implications of Mm 47755
In Vitro Evaluation of Biological Efficacy
In vitro studies have demonstrated the antibacterial activity of MM 47755. medchemexpress.com Investigations have reported inhibitory activity against several Gram-positive bacterial strains. medchemexpress.comacs.org Minimum Inhibitory Concentration (MIC) values have been determined for MM 47755 against specific microorganisms. For instance, studies have shown activity against Staphylococcus aureus Smith, S. aureus MS9610 (multi-resistant), Micrococcus luteus PCI 1001, and Bacillus subtilis NRRLB-558. medchemexpress.com Reported MIC values include 12.5 μg/mL for Staphylococcus aureus Smith, 12.5 μg/mL for S. aureus MS9610, 25 μg/mL for Micrococcus luteus PCI 1001, and 12.5 μg/mL for Bacillus subtilis NRRLB-558. medchemexpress.com Another source indicates an MIC of around 25 μg/mL against Bacillus subtilis. acs.org
| Bacterial Strain | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus aureus Smith | 12.5 | medchemexpress.com |
| S. aureus MS9610 (multi-resistant) | 12.5 | medchemexpress.com |
| Micrococcus luteus PCI 1001 | 25 | medchemexpress.com |
| Bacillus subtilis NRRLB-558 | 12.5 | medchemexpress.com |
| Bacillus subtilis | ~25 | acs.org |
Beyond its antibacterial properties, angucyclinones, the class to which MM 47755 belongs, are also noted for their potential cytotoxicities against human cancer cell lines. nih.govoup.com While specific detailed in vitro cytotoxicity data for MM 47755 against a broad panel of cancer cell lines were not extensively detailed in the search results, the broader context of angucycline research highlights this as a relevant area of investigation within preclinical studies.
In Vivo Efficacy Models for Investigating MM 47755
Preclinical in vivo studies are crucial for evaluating the potential therapeutic effects of a compound within a living system and can help predict potential effects in humans. mimt.com.plplos.org While comprehensive in vivo efficacy data specifically focused on MM 47755 were not widely available in the search results, the study of structurally related angucycline-derived compounds provides some context. For instance, an analogue of lugdunomycin, an angucycline-derived polyketide, was reported to maintain antibacterial activity in both in vitro and in vivo efficacy studies. researchgate.net Given the structural relationship between MM 47755 and other angucyclines like lugdunomycin, research on such related compounds can offer insights into potential in vivo behavior and efficacy, although direct extrapolation of results to MM 47755 requires specific investigation of the compound itself. Preclinical animal models are utilized to understand pharmacokinetic properties, toxicity, and pharmacodynamics, including the mechanism of action of potential drugs. mimt.com.pl
Perspectives on MM 47755 in Drug Development
MM 47755 is a member of the angucycline family, a large group of natural products produced by type II polyketide synthases in microorganisms like Streptomyces. nih.govacs.org These compounds are recognized for their diverse biological activities, including antibacterial and anticancer potential, making them subjects of interest in drug discovery efforts. nih.gov However, despite the promising activities observed in vitro, the development of angucyclines into clinically approved drugs has faced challenges, often related to issues such as toxicity and solubility. nih.gov
The synthesis of MM 47755 has been achieved through various chemical routes, including those involving Diels-Alder reactions, which is significant for potentially enabling the production of this compound and its analogs for further research and development. nih.govresearchgate.netnih.gov Ongoing research into the biosynthesis of angucyclines in Streptomyces species, including the study of the enzymes involved in their formation, may provide avenues for generating novel related compounds with potentially improved properties for drug development. acs.orgoup.comresearchgate.net While MM 47755 itself has demonstrated in vitro antibacterial activity, its path towards becoming a therapeutic agent is contingent upon overcoming the challenges historically associated with angucycline drug development and demonstrating favorable efficacy and safety profiles in rigorous preclinical and clinical studies.
Advanced Research Methodologies Applied to Mm 47755 Studies
Spectroscopic and Chromatographic Characterization Techniques (e.g., NMR, LC-HRESIMS)
Spectroscopic and chromatographic methods are fundamental for the identification, structural elucidation, and purity assessment of MM 47755. Techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS), and Infrared (IR) spectroscopy have been extensively applied.
NMR spectroscopy, including both ¹H and ¹³C NMR, is a primary tool for determining the structural connectivity and functional groups within the MM 47755 molecule acs.orgacs.orguni-konstanz.de. Detailed analysis of 1D and 2D NMR experiments, such as HMBC and HSQC, allows for the unambiguous assignment of signals and confirmation of the proposed structure mdpi.commdpi.comresearchgate.net. For instance, HMBC correlations have been used to establish the connectivity between hydrogen and carbon atoms, aiding in the full structural determination of angucycline derivatives, including key correlations for quaternary carbons and carbonyl groups mdpi.com.
LC-HRESIMS is vital for determining the accurate molecular weight and formula of MM 47755 and related compounds mdpi.comresearchgate.nettandfonline.comtandfonline.com. This hyphenated technique combines the separation power of liquid chromatography with the high mass accuracy of HRESIMS, allowing for the analysis of complex mixtures and confirmation of the molecular formula based on the detected protonated or deprotonated molecular ions mdpi.comresearchgate.nettandfonline.comtandfonline.com. For example, HRESIMS has been used to confirm the molecular formula of angucycline compounds by detecting the [M+H]⁺ or [M-H]⁻ ions with high accuracy mdpi.comresearchgate.nettandfonline.comtandfonline.com.
IR spectroscopy provides information about the functional groups present in MM 47755, such as hydroxyl and carbonyl stretches mdpi.com. UV spectroscopy is also used to analyze the chromophoric system of the molecule mdpi.com.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed for the purification and purity assessment of MM 47755 researchgate.netnih.govmdpi.com. Chiral HPLC analysis has been used to determine the enantiomeric excess of synthesized MM 47755, confirming its stereochemical purity acs.orguni-konstanz.deresearchgate.net.
Table 1 provides examples of spectroscopic data reported for MM 47755 and related angucyclines.
Table 1: Selected Spectroscopic Data for Angucycline Derivatives
| Technique | Analyte | Key Findings | Source |
| ¹H and ¹³C NMR | MM 47755 and synthetic intermediates | Structural connectivity, functional group identification | acs.orgacs.orguni-konstanz.de |
| LC-HRESIMS | Purified antibacterial compound (related to angucycline) | Molecular formula determination (e.g., C₁₉H₁₄O₄, m/z 307.0966 [M+H]⁺) | researchgate.nettandfonline.comtandfonline.com |
| HRESIMS | Angucycline derivatives | Molecular formula determination (e.g., C₁₉H₁₆O₇, m/z 355.0824 [M-H]⁻) | mdpi.com |
| IR | Angucycline derivatives | Presence of hydroxyl and carbonyl groups | mdpi.com |
| Chiral GC | Diol intermediate in MM 47755 synthesis | Enantiomeric excess determination (≥91% ee) | acs.org |
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to achieve complex molecular structures, often with high stereo- and regioselectivity. While the total synthesis of (-)-8-O-methyltetrangomycin (MM 47755) has been reported primarily through chemical routes involving steps like cobalt-mediated [2+2+2] cycloaddition and photooxidation acs.orgacs.orguni-konstanz.de, enzymatic steps are increasingly being explored in the biosynthesis and synthesis of angucyclines, the class to which MM 47755 belongs researchgate.netnih.govacs.org.
Research into angucycline biosynthesis has identified key enzymatic tailoring steps catalyzed by enzymes such as ketoreductases and methyltransferases nih.govacs.org. For example, studies on lugdunomycin biosynthesis, which involves an angucycline backbone, have characterized enzymes like LugOII, a promiscuous reductase capable of C6 and C1 ketoreduction, and LugN, an 8-O-methyltransferase nih.govacs.org. These enzymatic studies provide valuable insights that could potentially be applied to chemoenzymatic routes for MM 47755 or its analogs.
Although a specific chemoenzymatic total synthesis of MM 47755 is not prominently detailed in the provided search results, the successful application of chemoenzymatic strategies in the synthesis of other angucyclines and related natural products highlights the potential of this approach for accessing complex molecules like MM 47755 with precise control over stereochemistry researchgate.netacs.orgresearchgate.net.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play a significant role in understanding the structural properties, reaction mechanisms, and enzymatic interactions related to MM 47755 and other angucyclines nih.govucl.ac.uk. These methods can complement experimental studies by providing theoretical insights at the molecular level.
Density Functional Theory (DFT) calculations and other computational methods have been used to model reaction mechanisms involved in the synthesis of angucycline cores, such as cobalt-mediated cycloadditions . Computational chemistry can help predict reaction pathways and transition states, aiding in the design and optimization of synthetic routes .
Molecular modeling is also applied to study the interaction of angucyclines with enzymes involved in their biosynthesis or with potential biological targets acs.orgucl.ac.uk. For instance, structural studies of the enzyme LugOII in complex with angucycline ligands have utilized molecular replacement and refinement techniques to determine the protein structure and understand the binding modes and catalytic mechanisms acs.org. Computational approaches, including Electronic Circular Dichroism (ECD) calculations, have been used to determine the absolute configuration of chiral centers in angucycline derivatives, which is crucial for understanding their biological activity mdpi.comresearchgate.netnih.gov.
Molecular modeling can also be used to predict properties such as collision cross-sections, which can assist in the interpretation of mass spectrometry data uni.lu.
Future Directions and Challenges in Mm 47755 Research
Discovery of Novel Biological Applications
While initially identified as an antibiotic, the angucycline class, to which MM 47755 belongs, has shown a spectrum of activities, including cytotoxic effects against various human tumor cell lines researchgate.net. Future research aims to fully elucidate the biological potential of MM 47755 beyond its antibacterial properties. Studies on related angucyclines have indicated activity against Bacillus cereus and Listeria monocytogenes, as well as cytotoxicity against cell lines such as B16 and HT-29 researchgate.net. The potential for MM 47755 to act as an anticancer agent, similar to other angucyclines like (-)-8-O-Methyltetrangomycin, warrants further investigation researchgate.net. Exploring novel biological applications may involve high-throughput screening against diverse biological targets and disease models to identify previously uncharacterized activities. This could include investigating its effects on other microbial strains, fungal pathogens, or various cancer cell types, building upon the observed cytotoxic activities of related compounds.
Optimization of Synthetic and Biosynthetic Production
The production of natural products like MM 47755 from microbial sources can face challenges related to yield and scalability. Optimization of both synthetic and biosynthetic pathways is a critical future direction. The synthesis of angucyclinones, including MM 47755, has involved steps such as Diels-Alder reactions and photooxygenation researchgate.net. Future synthetic efforts could focus on developing more efficient, cost-effective, and environmentally friendly routes, potentially utilizing photocatalysis or other innovative chemical methodologies muni.cz.
Biosynthetic approaches offer an alternative for sustainable production. MM 47755 is produced by Streptomyces species researchgate.netfrontiersin.org. Research into the biosynthesis of angucyclines in Streptomyces is ongoing, with studies exploring the oxygenation steps and the generation of derivatives mdpi.com. Overexpression of regulatory genes, such as crp in Streptomyces, has shown promise in stimulating the production of other natural products like monensin (B1676710) and daptomycin, suggesting a potential strategy for enhancing MM 47755 yield mdpi.com. Future research may involve genetic engineering of the producing Streptomyces strains to optimize the biosynthetic pathway, improve fermentation conditions, and potentially produce novel analogs with enhanced properties.
Addressing Barriers in Preclinical-to-Clinical Translation
Translating promising preclinical research findings for any compound, including MM 47755, into successful clinical applications is a complex process fraught with challenges researchgate.netd-nb.infonih.gov. Barriers in preclinical-to-clinical translation include ensuring the reproducibility and rigor of preclinical studies, selecting appropriate animal models that accurately reflect human disease, and addressing differences in species-specific metabolism and pharmacokinetics nih.govwashington.edu.
For MM 47755, if its potential as a therapeutic agent is pursued, significant challenges will need to be addressed. These include establishing robust dose-response relationships in relevant preclinical models and ensuring that preclinical efficacy translates to clinical outcomes d-nb.infowashington.edu. The development of diagnostic drugs, which can parallel the development process of therapeutic agents, highlights challenges such as high development costs and the need for substantial post-approval markets researchgate.netnih.gov. While MM 47755 is an antibiotic, the general challenges in drug development translation, such as overcoming variability in patient response and predicting therapeutic efficacy, would apply if it were developed for other indications d-nb.info. Future research must focus on well-designed preclinical studies with sufficient statistical power, appropriate controls, and consideration of factors like sex and age in animal models to improve the predictability of clinical outcomes washington.edu. Bridging the gap requires a thorough understanding of the compound's mechanism of action and identifying reliable biomarkers for monitoring efficacy in both preclinical and clinical settings washington.edu.
Q & A
What are the key considerations for designing reproducible synthesis protocols for MM 47755?
Basic Research Question
Reproducibility requires precise documentation of reaction conditions (e.g., temperature, solvent purity, catalyst ratios) and validation via spectroscopic methods (NMR, HPLC). Ensure batch-to-batch consistency by adhering to protocols in peer-reviewed syntheses . For novel synthesis routes, include control experiments to isolate intermediates and verify reaction mechanisms. Statistical tools like ANOVA can identify variability in yield across trials .
How can researchers resolve contradictions in reported physicochemical properties of MM 47755?
Advanced Research Question
Discrepancies in properties (e.g., solubility, stability) may arise from impurities or measurement techniques. Conduct a meta-analysis of existing literature, noting experimental conditions (e.g., pH, temperature). Replicate studies using standardized methods (e.g., DSC for melting point, Karl Fischer titration for moisture content). Cross-validate results with independent labs and apply error-analysis frameworks to identify systemic biases .
What methodologies are recommended for assessing MM 47755’s stability under varying environmental conditions?
Basic Research Question
Design accelerated stability studies under stress conditions (heat, light, humidity). Use HPLC-MS to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and replicate experiments to distinguish between inherent instability and experimental artifacts .
How should researchers formulate hypotheses for MM 47755’s mechanism of action in biochemical pathways?
Advanced Research Question
Develop hypotheses based on structural analogs (e.g., functional groups targeting specific enzymes) and prior pathway analyses. Use in silico docking simulations (AutoDock, Schrödinger) to predict binding affinities, followed by in vitro assays (e.g., enzyme inhibition kinetics). Employ falsification criteria to iteratively refine hypotheses .
What statistical approaches are optimal for analyzing dose-response data in MM 47755 toxicity studies?
Advanced Research Question
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Account for heteroscedasticity with weighted least squares and validate assumptions via residual plots. For multi-parametric analyses, apply machine learning algorithms (random forests, SVM) to identify confounding variables .
How can computational models enhance the design of MM 47755 derivatives with improved efficacy?
Advanced Research Question
Leverage QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features (e.g., logP, polar surface area) with bioactivity. Perform molecular dynamics simulations (GROMACS, AMBER) to assess conformational stability. Validate predictions with combinatorial library screening and SAR tables .
What criteria should guide the selection of analytical techniques for MM 47755 purity assessment?
Basic Research Question
Prioritize orthogonal methods:
- Chromatography : HPLC for purity, GC for volatile impurities.
- Spectroscopy : NMR for structural confirmation, IR for functional groups.
- Mass Spectrometry : HRMS for molecular weight validation.
Cross-reference results with pharmacopeial standards (e.g., USP guidelines) .
How do researchers address ethical and methodological challenges in in vivo studies of MM 47755?
Advanced Research Question
Follow institutional ethics approvals (IACUC) for animal studies. Use randomized block designs to minimize bias and power analysis to determine cohort sizes. For translational relevance, align dosing regimens with human pharmacokinetic models. Transparently report attrition rates and adverse events .
What strategies mitigate batch variability in MM 47755 production for preclinical trials?
Basic Research Question
Implement Quality-by-Design (QbD) principles:
- Define Critical Quality Attributes (CQAs) like particle size and crystallinity.
- Use DOE (Design of Experiments) to optimize process parameters.
- Apply PAT (Process Analytical Technology) for real-time monitoring .
How can interdisciplinary collaboration address gaps in MM 47755 research?
Advanced Research Question
Form consortia with computational chemists, pharmacologists, and material scientists. Jointly develop shared databases for structural, toxicological, and clinical data. Use collaborative platforms (GitHub, LabArchives) to standardize protocols and enable reproducibility audits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
